molecular formula C10H8F4O2 B1406394 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid CAS No. 1706439-04-4

4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid

Cat. No. B1406394
CAS RN: 1706439-04-4
M. Wt: 236.16 g/mol
InChI Key: JAPLYLYVMZKVSV-UHFFFAOYSA-N
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Description

“4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid” is a fluorinated compound . Fluorinated compounds are often used in the pharmaceutical industry due to their unique properties .

Scientific Research Applications

  • Chiral Derivatizing Agent : 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid has been used as a chiral derivatizing agent. In a study by Hamman, Béguin, and Arnaud (1991), 2-fluoro-2 phenylacetic acid, a related compound, was synthesized and utilized for enantiomeric excess measurement of secondary alcohols and primary amines via 19 F NMR spectra of corresponding esters or amides (Hamman, Béguin, & Arnaud, 1991).

  • Fluorination in Organic Synthesis : The fluorination of phenylacetic acid derivatives has been explored, with Madani et al. (2022) presenting a method for the divergent fluorination of these derivatives. Their study emphasized the critical role of the solvent in the reaction outcome, affecting the type of fluorination that occurs (Madani et al., 2022).

  • Medicinal Chemistry Building Blocks : Schmitt et al. (2017) developed fluoroalkyl amino reagents from trifluoromethyl trifluorovinyl ether for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. This has applications in creating important building blocks for medicinal and agricultural chemistry (Schmitt et al., 2017).

  • Electrochemical Fluorination : Ilayaraja et al. (2008) reported on the selective electrochemical fluorination of alkyl phenylacetates in Et3N·4HF medium. Their findings offer insights into the efficient generation of monofluoro esters, a process relevant to pharmaceutical and agrochemical industries (Ilayaraja et al., 2008).

  • Synthesis of Radiopharmaceuticals : Luo et al. (2019) conducted automated synthesis of a PET radiopharmaceutical for imaging sphingosine-1 phosphate receptor 1, which involves the use of fluorinated phenylacetic acid derivatives. This process has significant implications in medical imaging and diagnostics (Luo et al., 2019).

  • Reactivity Studies : Stazi et al. (2010) explored the unusual reactivity of a compound similar to 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid, providing valuable insights into its chemical behavior, which is crucial for its application in various chemical syntheses (Stazi et al., 2010).

properties

IUPAC Name

2-[4-fluoro-3-methyl-2-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-5-7(11)3-2-6(4-8(15)16)9(5)10(12,13)14/h2-3H,4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPLYLYVMZKVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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